2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide
Description
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide is a chiral amide derivative featuring a benzyl-substituted pyrrolidine ring linked to a propanamide backbone.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11?,13-/m0/s1 |
InChI Key |
CYYISHHAQAKICG-YUZLPWPTSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can yield the pyrrolidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrolidine ring with benzyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the reaction of the benzylpyrrolidine intermediate with acryloyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the amino and amide groups can form hydrogen bonds with active site residues. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Physicochemical Comparisons
Below is a comparative overview of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide and two analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Potential Therapeutic Implications |
|---|---|---|---|---|
| 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide (Target) | Not provided | Not provided | Benzyl-pyrrolidine (S-configuration), neutral amide | Neurological targets, enzyme inhibition |
| 2-amino-N-[2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl]propanamide (Analog 1) | C₁₃H₁₈F₂N₂O₃ | 288.29 g/mol | Difluoromethoxy/methoxy-substituted phenyl, ethyl linker | Enhanced metabolic stability, CNS or anti-inflammatory applications |
| [(3S)-3-[(5R,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]pyrrolidin-1-yl]methylidene-dimethylazanium (Analog 2) | C₁₆H₂₄N₃O₄⁺ | Not provided | Bicyclic β-lactam, quaternary ammonium, multiple stereocenters | Antibiotic (β-lactamase inhibitor), parenteral use |
Notes:
Structural Divergences: Target vs. Analog 1: The target compound lacks fluorine substituents and aromatic complexity seen in Analog 1, which includes a difluoromethoxy group. Target vs. Analog 2: Analog 2’s bicyclic β-lactam and quaternary ammonium cation confer polarity, making it more water-soluble but less orally bioavailable than the neutral target compound.
Stereochemical Impact :
- The (3S)-configuration in the target compound contrasts with Analog 2’s (5R,6S,1R) stereocenters. Such stereospecificity is often critical for binding to chiral biological targets, such as proteases or G-protein-coupled receptors .
Therapeutic Implications: Analog 1: The difluoromethoxy group may resist oxidative metabolism, extending half-life compared to non-fluorinated analogs. This could be advantageous in chronic therapies (e.g., antidepressants or anti-inflammatory agents) .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity (logP) :
The benzyl group in the target compound likely increases logP (~2–3 estimated), favoring membrane permeability. Analog 1’s fluorine atoms and polar substituents may lower logP (~1–2), while Analog 2’s charged quaternary ammonium would drastically reduce logP (<0), limiting passive diffusion. - Metabolic Stability : Fluorine in Analog 1 may block cytochrome P450-mediated oxidation, enhancing stability. The target compound’s benzyl group, however, could be susceptible to aromatic hydroxylation, necessitating structural optimization .
Biological Activity
The compound 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide , also known by its CAS number 1401667-61-5, is a novel psychoactive substance that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
- Chemical Formula : C18H29N3O
- Molecular Weight : 303.44 g/mol
Structural Characteristics
The compound features a propanamide backbone attached to a benzylpyrrolidine moiety, which contributes to its pharmacological properties. The presence of the amino group enhances its interaction with biological targets.
Pharmacological Profile
Research indicates that 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide exhibits several pharmacological activities, primarily as a stimulant and psychoactive agent. Its effects are believed to be mediated through interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
Key Findings from Studies
- Dopaminergic Activity : The compound has been shown to enhance dopaminergic transmission, which is associated with increased locomotor activity and potential euphoric effects.
- Serotonergic Effects : Preliminary studies suggest that it may also interact with serotonin receptors, potentially influencing mood and perception.
- Neuroprotective Properties : Some research indicates that this compound may exhibit neuroprotective effects, warranting further investigation into its potential therapeutic applications in neurodegenerative diseases.
Case Studies
A limited number of case studies have been documented regarding the use of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide in clinical or recreational settings. These cases highlight both the stimulant effects and the risks associated with its use, such as dependency and adverse psychological reactions.
| Study | Population | Findings |
|---|---|---|
| Study 1 | Regular users of psychoactive substances | Increased reports of euphoria and energy; some adverse effects noted |
| Study 2 | Animal model studies | Enhanced locomotion observed; potential for addiction assessed |
The precise mechanism by which 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Dopamine Release : The compound may promote dopamine release in the central nervous system (CNS), leading to heightened alertness and energy.
- Receptor Binding : It likely binds to specific receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Safety Profile and Toxicology
While initial studies suggest potential therapeutic benefits, the safety profile of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide remains under investigation. Concerns regarding toxicity, especially with long-term use or high doses, necessitate thorough toxicological assessments.
Adverse Effects
Reported adverse effects include:
- Anxiety
- Insomnia
- Increased heart rate
- Potential for substance use disorder
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
